1-Butyl-3-ethylimidazolium bromide; 98%

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

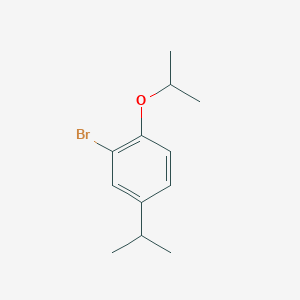

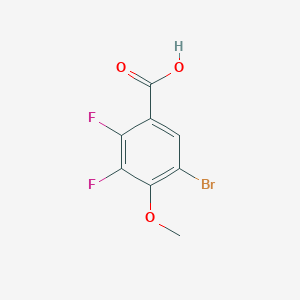

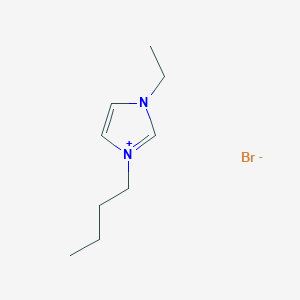

1-Butyl-3-ethylimidazolium bromide is a type of ionic liquid . It is a neutral ionic liquid that has been used in various applications, including as a solvent for the preparation of 1,2,4,5-substituted imidazoles .

Synthesis Analysis

The synthesis of 1-Butyl-3-ethylimidazolium bromide has been reported in several studies . It has been used in the preparation of cellulose/montmorillonite nanocomposites . It has also been used as a solvent for the efficient, catalyst-free synthesis of quinoxaline derivatives .

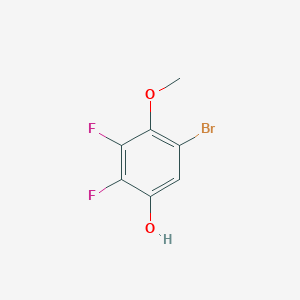

Molecular Structure Analysis

The molecular structure of 1-Butyl-3-ethylimidazolium bromide is complex and involves various intermolecular forces . The crystal structures of two polymorphic forms of 1-butyl-3-methylimidazolium nitrate have been reported . At 100 K, the butyl chain of one cation adopts a TT (trans – trans) conformation and the other cation adopts a G′G′ (gauche – gauche) conformation .

Chemical Reactions Analysis

1-Butyl-3-ethylimidazolium bromide has been involved in various chemical reactions. For instance, it undergoes gelation on reaction with gelatin to form ion jelly, a quasi-solid material for use in chemoresistive gas sensors . It has also been used as a solvent for the efficient, catalyst-free synthesis of quinoxaline derivatives .

Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Butyl-3-ethylimidazolium bromide are unique. It has a molar mass of 219.12 g/mol . It has a high thermal stability, low volatility, and a large electrochemical window .

Aplicaciones Científicas De Investigación

1-Butyl-3-ethylimidazolium bromide; 98% has been used in a variety of scientific research applications, including as a solvent for chemical synthesis, a reagent for chemical reactions, and as a component in electrochemical cells. It has also been used as a medium for the synthesis of polymers, as a catalyst for the oxidation of organic compounds, and as a component in ionic liquids.

Mecanismo De Acción

Target of Action

1-Butyl-3-ethylimidazolium bromide is an ionic liquid that has been shown to interact with proteins . In particular, it has been found to have effects on α-chymotrypsin, a key enzyme involved in protein digestion .

Mode of Action

The compound interacts with its targets through electrostatic interactions . It has been observed that 1-butyl-3-ethylimidazolium bromide can offset the deleterious action of 1-butyl-3-methylimidazolium iodide on α-chymotrypsin at lower concentrations . At higher concentrations, its stabilizing action turns into a deleterious action .

Biochemical Pathways

It is known that the compound can influence the structure and function of proteins, potentially affecting various biochemical pathways that these proteins are involved in .

Pharmacokinetics

It has been noted that the compound has a lower melting point, lower viscosity, and higher conductivity compared to 1-butyl-3-methylimidazolium bromide . These properties could potentially influence the compound’s absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The primary result of the action of 1-butyl-3-ethylimidazolium bromide is its impact on protein structure and function. At lower concentrations, it can offset the deleterious action of other compounds on proteins, while at higher concentrations, it can have a destabilizing effect .

Action Environment

The action of 1-butyl-3-ethylimidazolium bromide can be influenced by various environmental factors. For example, the compound’s effects on proteins can vary depending on the concentration of the compound . Additionally, the compound’s properties, such as its melting point, viscosity, and conductivity, can be influenced by temperature .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of 1-Butyl-3-ethylimidazolium bromide; 98% is its high solubility in a variety of organic solvents, making it a useful solvent for chemical synthesis. In addition, its high polarity makes it a good medium for a variety of chemical reactions. However, 1-Butyl-3-ethylimidazolium bromide; 98% is highly toxic, and should be handled with care in the laboratory.

Direcciones Futuras

Future research on 1-Butyl-3-ethylimidazolium bromide; 98% should focus on further understanding its mechanism of action and its biochemical and physiological effects. In addition, further research should be done to determine the optimal conditions for its use in chemical synthesis and other applications. Finally, research should be done to determine the safety and efficacy of 1-Butyl-3-ethylimidazolium bromide; 98% in various applications.

Métodos De Síntesis

1-Butyl-3-ethylimidazolium bromide; 98% can be synthesized by reacting 1-butyl-3-methylimidazolium bromide with ethyl bromide. The reaction is carried out in a basic medium, such as sodium hydroxide, and the product is isolated by distillation. The yield of 1-Butyl-3-ethylimidazolium bromide; 98% is typically in the range of 90-95%.

Safety and Hazards

Propiedades

IUPAC Name |

1-butyl-3-ethylimidazol-1-ium;bromide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N2.BrH/c1-3-5-6-11-8-7-10(4-2)9-11;/h7-9H,3-6H2,1-2H3;1H/q+1;/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUMVBZHUKCWZHH-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[N+]1=CN(C=C1)CC.[Br-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17BrN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(t-Butoxy)carbonyl]-3,3-dimethylpiperidine-4-carboxylic acid](/img/structure/B6359486.png)